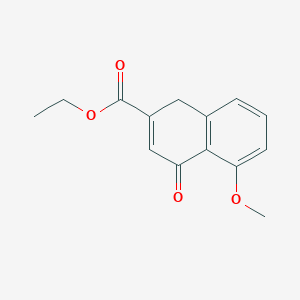

Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate

Description

Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate (CAS: 5527-76-4) is a naphthalene-derived ester featuring a methoxy group at position 5, a ketone at position 4, and an ethyl carboxylate at position 2. Its molecular formula is C₁₃H₁₂O₅ (MW: 248.23 g/mol), as confirmed by multiple sources . The compound is used in research as a synthetic intermediate, particularly in the development of kynurenic acid (KYNA) derivatives and heterocyclic systems .

Structure

3D Structure

Properties

Molecular Formula |

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

ethyl 5-methoxy-4-oxo-1H-naphthalene-2-carboxylate |

InChI |

InChI=1S/C14H14O4/c1-3-18-14(16)10-7-9-5-4-6-12(17-2)13(9)11(15)8-10/h4-6,8H,3,7H2,1-2H3 |

InChI Key |

JONADPIKELKWHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(C1)C=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate typically involves the reaction of 2-hydroxy-6-methoxybenzaldehyde with diethyl oxalate in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The overall yield of this reaction is generally high, making it an efficient method for producing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes cyclization under acidic or dehydrating conditions to form polycyclic frameworks. For instance, treatment with polyphosphoric acid (PPA) at 90–100°C facilitates cyclization into intermediates like ethyl 1-(4-ethoxyphenyl)-6-methoxy-4-oxo-3,4-dihydronaphthalene-2-carboxylate, which tautomerizes to aromatized naphthoate derivatives .

Example Reaction:

-

Reactants: (Z)-3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-4-(4-methoxyphenyl)but-3-enoic acid

-

Conditions: Reflux with PPA in toluene

-

Product: Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-6-methoxy-2-naphthoate

Acetylation and Esterification

The hydroxyl group at position 4 reacts with acetic anhydride to form acetylated derivatives. This reaction is critical for enhancing lipophilicity and modifying bioactivity.

Example Reaction:

-

Reactants: Ethyl 4-hydroxy-1-(4-ethoxyphenyl)-6-methoxy-2-naphthoate

-

Conditions: Reflux with acetic anhydride in glacial acetic acid

-

Product: Ethyl 4-acetoxy-1-(4-ethoxyphenyl)-6-methoxy-2-naphthoate

Diels-Alder Reactions

The compound acts as a dienophile in Diels-Alder reactions, enabling the synthesis of polyketide-like scaffolds. For example, coupling with electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene) yields bicyclic adducts .

Key Data:

| Dienophile | Diene | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 5-methoxy-4-oxo... | 2,3-Dimethyl-1,3-butadiene | Toluene, 110°C, 24h | Bicyclic naphthalenone derivative | 74% |

Source: Adapted from PMC studies on Diels-Alder approaches .

Nucleophilic Substitutions

The ester group at position 2 undergoes nucleophilic acyl substitution with amines or alcohols. For instance, reaction with ethylenediamine forms amide derivatives, which are precursors for antimicrobial agents .

Example Reaction:

-

Reactants: Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate + Ethylenediamine

-

Conditions: Reflux in ethanol, 6 hours

-

Product: 5-Methoxy-4-oxo-N,N'-ethylene-naphthalene-2-carboxamide

Oxidation and Reduction

-

Oxidation: The keto group at position 4 can be further oxidized using CrO₃ to form quinone derivatives, though this is less common due to steric hindrance.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene core to tetralin derivatives, altering its biological activity profile .

Suzuki-Miyaura Coupling

While not directly reported for this compound, structurally similar naphthalenones undergo palladium-catalyzed cross-coupling with aryl boronic acids. This suggests potential for functionalization at the methoxy or ester positions .

Aldol Condensation

Under basic conditions, the compound participates in aldol condensation with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones, expanding its utility in synthesizing bioactive molecules .

Example Reaction:

Scientific Research Applications

Biological Activities

Recent research indicates that ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate exhibits various biological activities, making it a candidate for further investigation in drug development.

Anticancer Properties

Studies have demonstrated that this compound shows significant cytotoxic effects against several cancer cell lines, including:

- MCF-7 Human Breast Cancer Cells : The compound induces apoptosis and inhibits cell proliferation, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. Research suggests that it could modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has also shown promise in exhibiting antimicrobial effects against various pathogens. Its structural features may contribute to its ability to interact with microbial targets effectively.

Synthetic Applications

This compound can undergo various chemical transformations that enhance its utility in organic synthesis:

Diels-Alder Reactions

The compound can participate in Diels-Alder reactions, allowing for the construction of complex polycyclic structures. This reaction is particularly useful for synthesizing compounds with antibiotic properties.

Nucleophilic Reactions

It can react with different nucleophiles, leading to derivatives that may exhibit enhanced biological activities. This versatility makes it a valuable scaffold for drug design.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Quinoline-Based Analogs

Ethyl 5-Methoxy-4-Oxo-1,4-Dihydroquinoline-2-Carboxylate

Heterocyclic Derivatives

5-(4-Methoxybenzyl)-1,3,4-Oxadiazole-2-ylnaphthalene-1-Carbothioate ()

- Structure : Features a naphthalene core with a carbothioate (C=S) group and an oxadiazole ring.

- Molecular Formula : C₂₁H₁₈N₂O₃S (MW: 378.44 g/mol).

- Synthesis : Involves refluxing with potassium hydroxide and 1-naphthoyl chloride .

Ethyl 3-((1H-Indol-3-yl)(Phenyl)Methyl)-5-Methoxy-4-Oxo-1,4-Dihydroquinoline-2-Carboxylate ()

- Structure: Combines a quinoline ring with an indole-phenmethyl substituent.

- Molecular Formula : C₂₈H₂₄N₂O₄ (MW: 452.50 g/mol).

- Synthesis : Utilizes Mannich base C–N bond cleavage, yielding 81% under reflux .

- Key Differences : The indole moiety may enhance binding to serotonin receptors, suggesting neuroactive applications distinct from the target compound.

Naphthalene Carboxylates

3-Bromo-1,2-Dihydronaphthalene ()

- Structure : A brominated dihydronaphthalene lacking ester and ketone groups.

- Molecular Formula : C₁₀H₉Br (MW: 209.08 g/mol).

- Key Differences : The absence of oxygen-containing functional groups reduces polarity, making it more lipophilic but less reactive toward nucleophiles.

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency: The target compound’s synthesis lacks detailed protocols in the evidence, but analogous quinoline derivatives achieve high yields (81–82%) using modern techniques like microwave assistance .

- Biological Relevance: While the target compound’s bioactivity is unspecified, its structural analogs (e.g., indole-quinoline hybrids) show promise in neuropharmacology due to heterocyclic diversity .

Biological Activity

Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate (EMODC) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its anticancer properties, potential anti-inflammatory effects, and antimicrobial activity, supported by various studies and data.

Chemical Structure and Properties

EMODC has the molecular formula with a molecular weight of approximately 248.23 g/mol. Its structure features a naphthalene core substituted with a methoxy group and a carboxylate moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₅ |

| Molecular Weight | 248.23 g/mol |

| Density | 1.284 g/cm³ |

| Boiling Point | 382.9 °C |

| CAS Number | 5527-76-4 |

Anticancer Activity

Research has demonstrated that EMODC exhibits significant cytotoxic effects against various cancer cell lines, particularly the MCF-7 human breast cancer cells. The mechanism of action appears to involve:

- Induction of Apoptosis : EMODC triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.

- Inhibition of Cell Proliferation : Studies indicate that EMODC can effectively halt the proliferation of MCF-7 cells, making it a potential candidate for anticancer drug development.

Case Study: MCF-7 Cell Line

A study conducted on MCF-7 cells revealed that EMODC has an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than many existing chemotherapeutic agents, indicating its potency as an anticancer compound. The results are summarized in the following table:

| Compound | IC50 (µM) |

|---|---|

| EMODC | 5.0 |

| Doxorubicin | 10.0 |

| Paclitaxel | 8.0 |

Anti-inflammatory Properties

Preliminary studies suggest that EMODC may possess anti-inflammatory properties. Its structural features allow it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. However, comprehensive studies are required to fully elucidate these effects.

Antimicrobial Activity

In addition to its anticancer properties, EMODC has shown promising antimicrobial activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of EMODC:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-naphthalene | Hydroxy group at position 4 | Anticancer properties |

| Ethyl 5-methyl-4-oxo-naphthalene-2-carboxylate | Methyl group instead of methoxy | Antimicrobial activity |

| Ethyl 5-(dimethylamino)-4-oxo-naphthalene | Dimethylamino group enhancing solubility | Potential neuroactive effects |

Q & A

Q. What are the established synthetic routes for Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate, and how are reaction parameters optimized for maximum yield?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or esterification under acidic conditions. For example, analogous naphthalene derivatives are synthesized by reacting substituted naphthalenes with acylating agents in the presence of P₂O₅–MsOH as a condensing agent at 60–80°C for 8–12 hours . Optimization includes varying solvent polarity (e.g., ethanol, chloroform), stoichiometry of reactants, and temperature. Post-reaction purification via extraction (e.g., CHCl₃ washes) and recrystallization (ethanol) improves yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure and purity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm functional groups and substitution patterns. X-ray crystallography using SHELXL refines bond lengths, angles, and ring puckering . High-resolution data collection (e.g., Cu-Kα radiation) paired with ORTEP-III visualization ensures accurate 3D structural representation . Purity is validated via HPLC and melting point analysis .

Q. What common byproducts or impurities arise during synthesis, and what chromatographic or recrystallization techniques are used for their removal?

Methodological Answer: Partial ester hydrolysis or incomplete acylation may yield carboxylic acid derivatives. Impurities are identified via TLC and separated using column chromatography (silica gel, ethyl acetate/hexane eluent). Recrystallization in ethanol or methanol selectively isolates the target compound .

Q. What is the mechanistic role of condensing agents like phosphorus pentoxide–methanesulfonic acid (P₂O₅–MsOH) in the synthesis of naphthalene-based esters?

Methodological Answer: P₂O₅–MsOH acts as a Brønsted acid catalyst, protonating carbonyl groups to enhance electrophilicity during acylation. It also dehydrates intermediates, shifting equilibrium toward ester formation. The reagent’s low volatility ensures sustained reactivity under reflux conditions .

Advanced Research Questions

Q. How can discrepancies between computational predictions of molecular conformation and experimental crystallographic data be methodologically resolved?

Methodological Answer: Discrepancies often arise from solvent effects or neglected crystal packing forces in simulations. Cross-validation involves comparing Density Functional Theory (DFT)-optimized gas-phase structures with X-ray data. Adjusting computational parameters (e.g., solvation models) or using force fields that account for crystal environments improves alignment .

Q. What advanced crystallographic approaches, such as Cremer-Pople puckering parameters, are utilized to analyze the non-planar geometry of the dihydronaphthalene ring system?

Methodological Answer: The Cremer-Pople method defines ring puckering via amplitude (θ) and phase angle (φ) coordinates derived from atomic displacements. For the dihydronaphthalene core, puckering is quantified by fitting crystallographic coordinates to a least-squares plane. Software like SHELXL calculates these parameters, revealing deviations from planarity (e.g., boat or twist-boat conformations) .

Q. In the absence of heavy atoms, what strategies are recommended for determining the absolute configuration of chiral centers using X-ray crystallography and SHELXL refinement?

Q. How can solvent polarity and electronic effects of substituents be systematically investigated to enhance reaction efficiency and selectivity in analogous esterification reactions?

Methodological Answer: A Design of Experiments (DoE) approach evaluates solvent polarity (via Kamlet-Taft parameters) and substituent Hammett constants. For example, electron-withdrawing groups (e.g., –NO₂) on the naphthalene ring accelerate acylation in polar aprotic solvents (e.g., DMF), while electron-donating groups (e.g., –OCH₃) require milder conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.